1-Bromo-3-(2-fluorophenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO It is a brominated ketone, characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-fluorophenyl)propan-2-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(2-fluorophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-fluorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
- 1-Bromo-3-(4-fluorophenyl)propan-2-one
- 1-Bromo-3-(3-fluorophenyl)propan-2-one
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
Comparison: 1-Bromo-3-(2-fluorophenyl)propan-2-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different selectivity and potency in various applications .
Properties
Molecular Formula |
C9H8BrFO |
---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-bromo-3-(2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 |
InChI Key |
WARDSKDZNJWRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CBr)F |
Origin of Product |
United States |
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